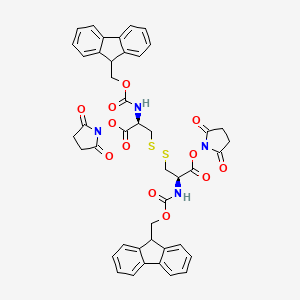
(Fmoc-Cys-OSu)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Fmoc-Cys-OSu)2” is a compound with the molecular formula C44H38N4O12S21. It is also known as N-(fluorenylmethoxycarbonyl)-L-cysteine succinimido ester (1->1’)-disulfide1. This compound is used in the field of peptide synthesis2.
Synthesis Analysis
The synthesis of “(Fmoc-Cys-OSu)2” involves the use of the Fmoc group to temporarily mask the N-terminal Cys of the peptide thioester fragments2. The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide2. The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature2.
Molecular Structure Analysis
The molecular structure of “(Fmoc-Cys-OSu)2” is complex, with a molecular weight of 878.9 g/mol1. The InChI code for this compound is InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s11.
Chemical Reactions Analysis
In the context of chemical reactions, “(Fmoc-Cys-OSu)2” is involved in the process of native chemical ligation (NCL) of unprotected peptide segments made by solid-phase peptide syntheses (SPPS)2. The Fmoc group is used to temporarily mask the N-terminal Cys of the peptide thioester fragments2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(Fmoc-Cys-OSu)2” are not fully detailed in the available resources. However, it is known that the compound has a molecular weight of 878.9 g/mol1.
Applications De Recherche Scientifique
Peptide Sequencing and Analysis : An improved method for rapid sequence determination of biologically active peptides involves beads carrying unique peptide sequences subjected to multiple cycles of partial Edman degradation using a mixture of phenyl isothiocyanate and Fmoc-OSU. This process generates a series of sequence-specific truncation products for each peptide, allowing for effective sequencing via mass spectrometry. The use of Fmoc-OSU as a traceless capping agent results in cleaner MS spectra and improved reliability for sequence assignment (Thakkar, Wavreille, & Pei, 2006).
Protection of Amino Acids : Fmoc-OSu has been utilized for the Fmoc-protection of amino groups. A study describes a new polymer-supported Fmoc-OSu (Fmoc-P-OSu) prepared from polymer-bound N-hydroxysuccinimide (P-HOSu), used as a solid-supported reagent for the Fmoc-protection of amino groups (Chinchilla, Dodsworth, Nájera, & Soriano, 2001).
Detection of Environmental Pollutants : Fmoc-OSu has been applied in the development of a sensor for detecting Cr2O7²⁻ in farmland. The monomer Fmoc-Osu was electropolymerized to create a conjugated polymer P(Fmoc-Osu), showing high selectivity to Cr2O7²⁻ compared to other anions and amino acids. This polymer could analyze trace amounts of Cr2O7²⁻, demonstrating its efficiency in practical applications (Li, Duan, Hu, Zhang, Shen, Liu, Li, Zhang, & Xu, 2021).
Gelation Capability in Organic Solvents : Fmoc mono-substituted cyclo(L-Lys-L-Lys)s, synthesized using Fmoc-OSu, have shown the ability to form stable thermo-reversible organogels in various solvents. These gelators self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures, indicating potential applications in material science (Qianying, Geng, Ye, Zhang, Shao, & Feng, 2016).
Safety And Hazards
Safety data sheets recommend avoiding breathing mist, gas, or vapors of “(Fmoc-Cys-OSu)2”. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak3.
Orientations Futures
The future directions of “(Fmoc-Cys-OSu)2” research could involve the development of more efficient and environmentally friendly methods for its synthesis4. Additionally, the use of “(Fmoc-Cys-OSu)2” in the synthesis of complex peptides that contain highly reactive electrophiles or other sensitive functional groups could be explored further5.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRWVOZABQSEGS-ZPGRZCPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38N4O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Fmoc-Cys-OSu)2 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

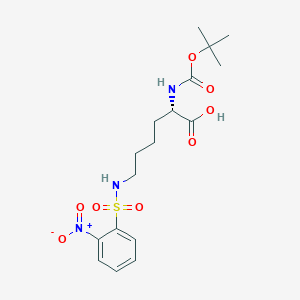
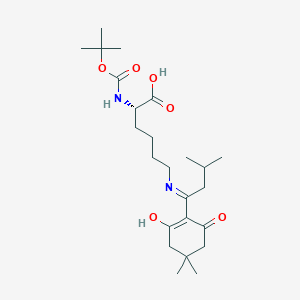
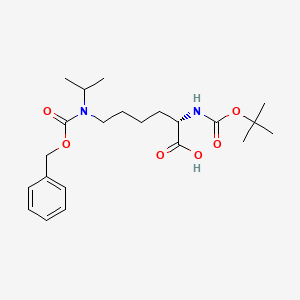
![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)
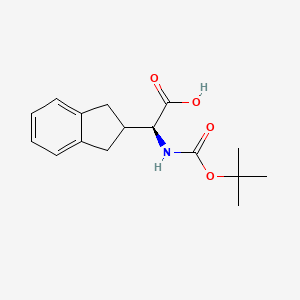
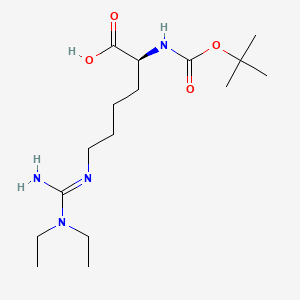
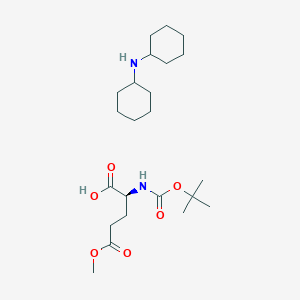

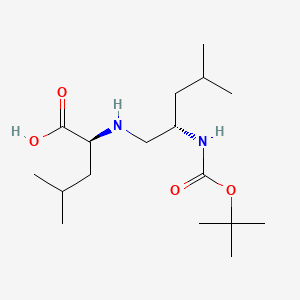
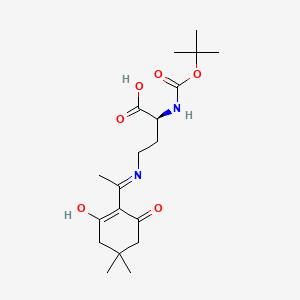

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)

